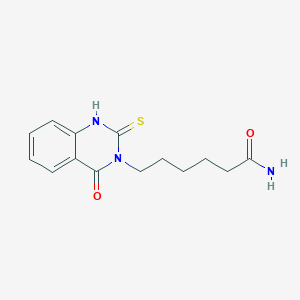
6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide” is a chemical compound with the CAS Number: 871478-81-8 . It has a molecular weight of 291.37 and its IUPAC name is 6-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)hexanamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17N3O2S/c15-12(18)8-2-1-5-9-17-13(19)10-6-3-4-7-11(10)16-14(17)20/h3-4,6-7H,1-2,5,8-9H2,(H2,15,18)(H,16,20) . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.37 . Other physical and chemical properties such as boiling point or melting point are not available in the search results .作用機序
The mechanism of action of 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase, which are involved in cancer cell growth and proliferation. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide in lab experiments is its potential applications in various areas of scientific research. It has been shown to have anti-cancer properties, neuroprotective effects, and potential diagnostic applications. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
将来の方向性
There are many future directions for research on 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide. One area of research could focus on optimizing the synthesis method to achieve even higher yields of the desired compound. Another area of research could focus on exploring the potential diagnostic applications of this compound in various diseases. Additionally, further research could be conducted to fully understand the mechanism of action of this compound and to explore its potential use in the treatment of various diseases.
合成法
There are various methods for synthesizing 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide. One of the most commonly used methods involves the reaction of 4-chloro-3-formylquinazoline with 2-mercaptoacetic acid, followed by the reaction of the resulting intermediate with 6-bromohexanamide. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide. This method has been optimized to achieve high yields of the desired compound.
科学的研究の応用
6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide has shown potential applications in various areas of scientific research. One of its most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use as a diagnostic tool for various diseases.
特性
IUPAC Name |
6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c15-12(18)8-2-1-5-9-17-13(19)10-6-3-4-7-11(10)16-14(17)20/h3-4,6-7H,1-2,5,8-9H2,(H2,15,18)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMJXSFEGYOBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

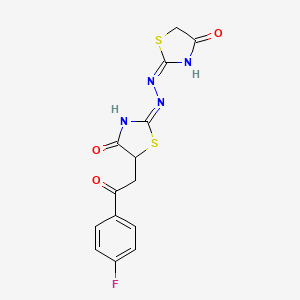
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2791492.png)
![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2791495.png)
![N-(2-Hydroxy-4-methylsulfanylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2791496.png)
![N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2791497.png)
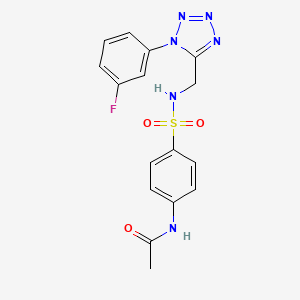
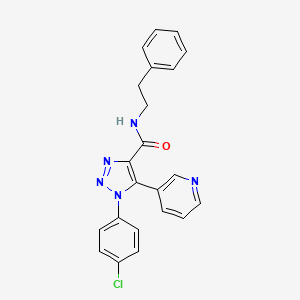
![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-1,2-oxazole](/img/structure/B2791504.png)

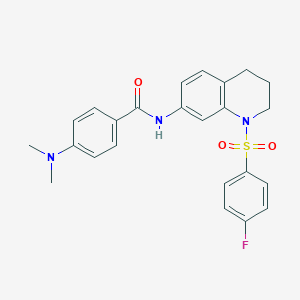
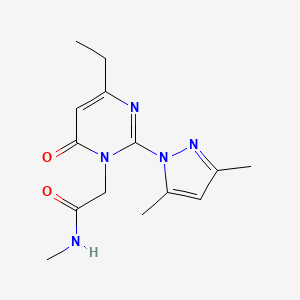
![N-[1-(3,4-Dimethylphenyl)ethyl]-2-[(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]acetamide](/img/structure/B2791511.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2791513.png)
